Mhptca - 115921-07-8

Mhptca

Catalog Number: EVT-1175188
CAS Number: 115921-07-8
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of Mhptca can be achieved through several methods, typically involving the reaction of 4-methylphenylacetic acid with hydroxyacetone. A common synthetic route includes:

  1. Starting Materials:
    • 4-Methylphenylacetic acid
    • Hydroxyacetone
  2. Reaction Conditions:
    • The reaction is generally conducted under acidic conditions to facilitate the formation of the desired product.
    • Temperature control is crucial; reactions are typically performed at elevated temperatures (around 60-80°C) to ensure complete conversion.
  3. Yield and Purification:
    • The yield of Mhptca can vary based on reaction time and temperature, with optimal conditions yielding over 70% purity.
    • Purification methods such as recrystallization or chromatography are employed to isolate the compound from by-products.
Molecular Structure Analysis

Structural Characteristics
The molecular structure of Mhptca features a propanoic acid backbone with a hydroxyl group and a methylphenyl substituent. Key aspects include:

  • Molecular Formula: C11H14O3
  • Molecular Weight: Approximately 194.23 g/mol
  • Functional Groups: The presence of a carboxylic acid group (-COOH) and a hydroxyl group (-OH) contributes to its acidity and potential for hydrogen bonding.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, lengths, and spatial arrangements that are critical for understanding its reactivity.

Chemical Reactions Analysis

Reactivity Profiles
Mhptca participates in various chemical reactions typical for carboxylic acids, including:

  1. Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  2. Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of more reactive intermediates.
  3. Redox Reactions: The hydroxyl group allows for oxidation to ketones or aldehydes under appropriate conditions.

These reactions are essential for modifying Mhptca for specific applications in synthetic organic chemistry.

Mechanism of Action

Biological Interactions
The mechanism of action for Mhptca, particularly in pharmacological contexts, involves its interaction with biological targets such as enzymes or receptors.

  • Enzyme Inhibition: Mhptca may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Binding Affinity: Studies suggest that the structural features enhance binding affinity to certain proteins, which can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry.

Understanding these interactions is crucial for developing therapeutic agents based on Mhptca.

Physical and Chemical Properties Analysis

Properties Overview
The physical and chemical properties of Mhptca include:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 90-92°C, indicating good thermal stability.
  • Solubility: Soluble in polar solvents like water and ethanol, which is beneficial for biological applications.
  • pKa Value: The pKa value is around 4.5, suggesting that it behaves as a weak acid in aqueous solutions.

These properties influence its behavior in different environments and its suitability for various applications.

Applications

Scientific Applications
Mhptca has diverse applications across several scientific fields:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  2. Materials Science: Acts as a chiral building block in asymmetric synthesis, contributing to the development of new materials with specific properties.
  3. Research Tool: Employed in studies investigating metabolic pathways due to its ability to modulate enzyme activity.

The versatility of Mhptca makes it a valuable compound in both academic research and industrial applications, highlighting its significance in advancing chemical sciences.

Introduction to mHSPC

Epidemiology and Global Burden of Metastatic Prostate Cancer

Prostate cancer represents the most prevalent solid tumor malignancy in men worldwide, with significant mortality attributed to its metastatic forms. In 2022 alone, the United States recorded 268,490 new prostate cancer diagnoses and 34,500 deaths, underscoring its substantial public health impact [2]. Metastatic hormone-sensitive prostate cancer (mHSPC) accounts for 12.2%–14.6% of annual prostate cancer cases in industrialized nations like Spain, translating to 671–824 new diagnoses yearly. This prevalence exhibits an upward trajectory, likely reflecting improved diagnostics and aging populations [4]. Notably, de novo metastatic presentation constitutes approximately 9% of mHSPC cases, while recurrent disease after prior localized treatment comprises 91% [4]. High-volume disease—characterized by extensive metastatic burden—is observed in 68.6% of mHSPC patients at diagnosis, correlating with poorer survival outcomes [4] [6].

Table 1: Epidemiological Profile of mHSPC

ParameterValueSource
Annual prevalence in Spain12.2%–14.6% of prostate cancerECHOS study [4]
De novo mHSPC proportion~9%ECHOS study [4]
High-volume disease at diagnosis68.6%ECHOS study [4]
US annual new cases (2022)268,490 (all prostate cancer)Cancer statistics [2]

Historical Evolution of mHSPC Treatment Paradigms

The therapeutic landscape for mHSPC has undergone radical transformation over the past decade. Androgen deprivation therapy (ADT) monotherapy, once the cornerstone treatment since the 1940s, yielded a median overall survival of approximately 42 months [2] [6]. This paradigm shifted decisively in 2015 when the CHAARTED and STAMPEDE trials demonstrated that combining ADT with docetaxel chemotherapy improved median survival by 10.4–15 months compared to ADT alone [6]. Subsequent innovations introduced androgen receptor signaling inhibitors (ARSI), such as abiraterone acetate, which further extended survival by 16.8 months in high-risk patients (LATITUDE trial) [6].

By 2013, real-world analyses confirmed rapid clinical adoption: docetaxel use as first-line therapy plummeted from 91% to 15%, while abiraterone and enzalutamide utilization rose to 67% and 9%, respectively [3]. The ongoing PEACE-1 trial now challenges the dual-therapy standard by demonstrating superior outcomes with triple therapy (ADT + docetaxel + abiraterone), potentially heralding a new frontline approach [6]. This evolution reflects a broader trend toward multimodal targeting of cancer cell survival pathways.

Definitions and Clinical Classifications

Synchronous vs. Metachronous Metastatic Disease

mHSPC is stratified by metastatic timing, profoundly influencing prognosis:

  • Synchronous (de novo) disease: Metastases present at initial diagnosis. These patients exhibit markedly shorter median overall survival (43.2–51.6 months) due to inherently aggressive biology [2] [7].
  • Metachronous disease: Metastases emerging after prior localized treatment (e.g., prostatectomy or radiotherapy). Survival varies by metastatic volume: low-volume patients achieve 92.4 months OS, while high-volume survival drops to 55.2 months [2].

Metachronous progression often follows months/years of remission, suggesting a more indolent phenotype than de novo mHSPC, which may harbor molecular drivers conferring early metastatic potential [7].

High-Volume vs. Low-Volume Disease Stratification

Metastatic burden critically guides therapeutic intensity. Standardized definitions derive from pivotal trials:

  • CHAARTED criteria: High-volume = ≥4 bone lesions (with ≥1 beyond spine/pelvis) or visceral metastases [2] [6].
  • LATITUDE criteria: High-risk = ≥2 of: ISUP grade ≥4, ≥3 bone lesions, or visceral metastases [6].

Table 2: Disease Volume Classifications and Clinical Implications

Classification SystemHigh-Volume/Risk CriteriaTreatment Implications
CHAARTED≥4 bone mets (incl. ≥1 extraspinal/extrapelvic) or visceral metsDocetaxel + ADT improves OS (51.2 vs 34.4 months) [6]
LATITUDE≥2 of: ISUP≥4, ≥3 bone mets, visceral metsAbiraterone + ADT improves OS (HR=0.66) [6]

High-volume disease predicts enhanced benefit from chemotherapy combinations: in CHAARTED, docetaxel added to ADT reduced mortality risk by 37% in high-volume patients, whereas low-volume cohorts derived negligible benefit [6]. Contemporary data from Spain confirms high-volume predominance (68.6% of mHSPC), emphasizing the clinical relevance of this stratification [4]. Emerging biomarkers (e.g., PSMA expression, homologous repair mutations) may refine future classifications toward precision oncology paradigms [5] [7].

Properties

CAS Number

115921-07-8

Product Name

Mhptca

IUPAC Name

methyl (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3/t8-/m0/s1

InChI Key

IMRUHJUSLSHLHU-LRUQUBRESA-N

SMILES

COC(=O)C1CSC(=N1)C2=CC=CC=C2O

Synonyms

methyl-(2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate)
MHPTCA

Canonical SMILES

COC(=O)C1CSC(=N1)C2=CC=CC=C2O

Isomeric SMILES

COC(=O)[C@@H]1CS/C(=C\2/C=CC=CC2=O)/N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.